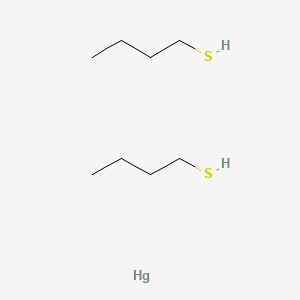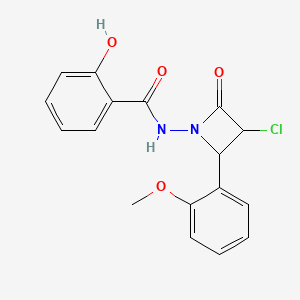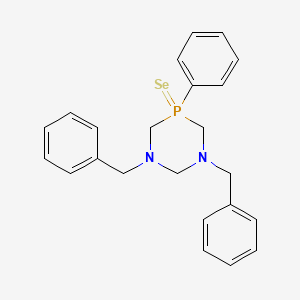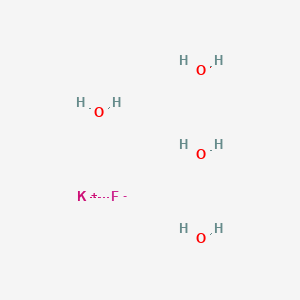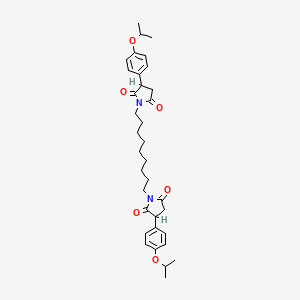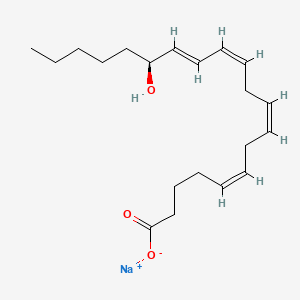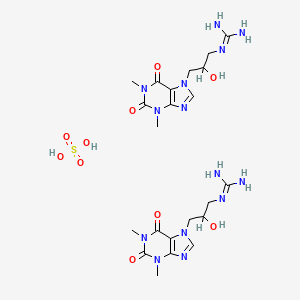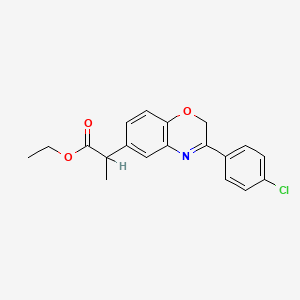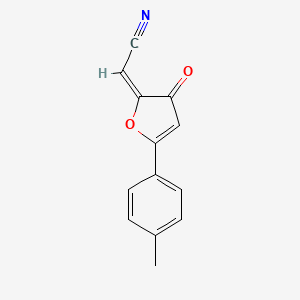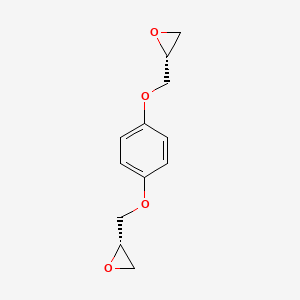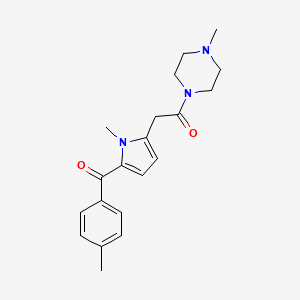
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of both chlorophenyl and nitrophenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a triazole derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of chlorophenyl and nitrophenyl groups can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
1H-1,2,4-Triazole-1-ethanol, alpha-(4-bromophenyl)-alpha-(4-nitrophenyl)-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)- is unique due to the combination of chlorophenyl and nitrophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
100567-93-9 |
|---|---|
Molekularformel |
C16H13ClN4O3 |
Molekulargewicht |
344.75 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-1-(4-nitrophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13ClN4O3/c17-14-5-1-12(2-6-14)16(22,9-20-11-18-10-19-20)13-3-7-15(8-4-13)21(23)24/h1-8,10-11,22H,9H2 |
InChI-Schlüssel |
BLPLNPBGGBRLIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


